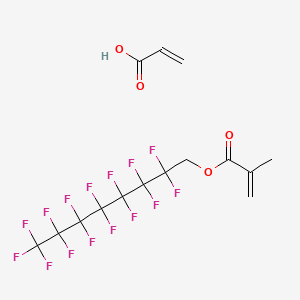

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid

Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid is a fluorinated compound that belongs to the class of perfluoroalkyl acrylates. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. They are widely used in various industrial applications, including coatings, adhesives, and surface treatments.

Propriétés

Numéro CAS |

53515-73-4 |

|---|---|

Formule moléculaire |

C15H11F15O4 |

Poids moléculaire |

540.22 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C12H7F15O2.C3H4O2/c1-4(2)5(28)29-3-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27;1-2-3(4)5/h1,3H2,2H3;2H,1H2,(H,4,5) |

Clé InChI |

KKCIGULYLHSJQJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C=CC(=O)O |

Numéros CAS associés |

53515-73-4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid typically involves the esterification of 2-methylprop-2-enoic acid with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography, is common to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Applications De Recherche Scientifique

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in creating hydrophobic surfaces on medical implants to reduce bacterial adhesion and biofilm formation.

Industry: Applied in the production of water and oil-repellent coatings for textiles, paper, and other materials.

Mécanisme D'action

The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid are primarily due to the presence of the perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance to the compound. The mechanism of action involves the formation of a stable, low-energy surface that repels water and oil, making it suitable for various protective coatings and treatments.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate: Similar in structure but lacks the 2-methylprop-2-enoate group.

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacrylate: Contains a methacrylate group instead of the 2-methylprop-2-enoate group.

Uniqueness

The presence of the 2-methylprop-2-enoate group in 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid provides unique reactivity and properties compared to its analogs. This group allows for the formation of more stable and durable polymers, making it highly valuable in applications requiring long-term performance and resistance to harsh conditions.

Activité Biologique

Chemical Structure and Properties

The compound is a fluorinated organic compound characterized by a complex structure involving multiple carbon-fluorine bonds. Its chemical formula indicates a high degree of fluorination which typically enhances lipophilicity and alters biological interactions.

Biological Activity

Fluorinated compounds like the one mentioned often exhibit unique biological activities due to their structural properties. Here are some potential biological activities associated with similar compounds:

1. Antimicrobial Activity

Research has shown that fluorinated compounds can possess antimicrobial properties. The presence of fluorine can enhance the bioactivity of certain molecules against bacteria and fungi. Studies have indicated that modifications in the alkyl chain length and the introduction of functional groups can significantly affect their antimicrobial efficacy.

2. Cytotoxicity

Fluorinated compounds may exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. Research indicates that the degree of fluorination can correlate with increased cytotoxicity in certain contexts.

3. Enzyme Inhibition

Some fluorinated esters and acids have been studied for their ability to inhibit specific enzymes. This inhibition can be beneficial in therapeutic contexts where enzyme modulation is desired.

Case Studies

While specific case studies on the exact compound may not be available due to its specificity and potential novelty in research contexts, analogous studies provide insights:

- Study on Fluorinated Antimicrobials : A study published in Journal of Medicinal Chemistry explored a series of fluorinated compounds and their antimicrobial activities against various pathogens. The results indicated that increasing fluorination improved efficacy against Gram-positive bacteria .

- Cytotoxic Effects in Cancer Research : Research conducted on fluorinated derivatives showed promising results in inhibiting the growth of breast cancer cells. The study highlighted the relationship between structural modifications and enhanced cytotoxicity .

Data Tables

Here is a summary table reflecting potential biological activities based on structural characteristics:

| Activity Type | Description | Influencing Factors |

|---|---|---|

| Antimicrobial | Efficacy against bacteria and fungi | Degree of fluorination; alkyl chain length |

| Cytotoxicity | Inhibition of cancer cell proliferation | Structural modifications; functional groups |

| Enzyme Inhibition | Modulation of enzyme activity | Presence of specific functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.